(1,2,4-Triazol-4-yl) Posaconazole is a derivative of the antifungal agent posaconazole, which is classified as a triazole antifungal. This compound exhibits potent activity against a variety of fungal pathogens, making it significant in the treatment of invasive fungal infections. The structure of (1,2,4-Triazol-4-yl) posaconazole incorporates a triazole ring that is essential for its antifungal properties.
Posaconazole, the parent compound, belongs to the class of triazole antifungals and is primarily used for the prophylaxis and treatment of fungal infections in immunocompromised patients. It has been classified under the broader category of azole antifungals, which function by inhibiting ergosterol synthesis in fungal cell membranes. The specific incorporation of the (1,2,4-triazol-4-yl) moiety enhances its antifungal efficacy and broadens its spectrum of activity against various fungi, including Aspergillus species and Candida species.
The synthesis of (1,2,4-triazol-4-yl) posaconazole can be achieved through several methods involving the formation of the triazole ring. A common approach includes:
The molecular formula for (1,2,4-triazol-4-yl) posaconazole is . The compound features a five-membered triazole ring integrated into a larger framework that includes piperazine and phenyl groups.
Key structural characteristics include:
(1,2,4-Triazol-4-yl) posaconazole undergoes various chemical reactions typical for triazoles:
These reactions are crucial for modifying the compound to improve its pharmacological properties or develop new analogs.
The mechanism of action for (1,2,4-triazol-4-yl) posaconazole primarily involves inhibition of fungal cytochrome P450-dependent enzymes. Specifically:
This disruption leads to increased membrane permeability and ultimately results in cell death. The efficacy against various fungi is attributed to its ability to bind tightly to the enzyme's active site.
(1,2,4-Triazol-4-yl) posaconazole exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for pharmaceutical applications.
(1,2,4-Triazol-4-yl) posaconazole has significant applications in medicine:
The development of azole antifungals represents a cornerstone achievement in medicinal chemistry, marked by a strategic transition from imidazole-based agents (e.g., ketoconazole) to 1,2,4-triazole derivatives. Early imidazole antifungals suffered from non-selective cytochrome P450 inhibition, leading to significant human toxicity and drug interactions. The introduction of the 1,2,4-triazole pharmacophore—a five-membered aromatic ring containing three nitrogen atoms (molecular formula C₂H₃N₃)—addressed these limitations through enhanced metabolic stability and reduced off-target effects [1] [3]. This evolution culminated in second-generation triazoles like posaconazole, characterized by extended antifungal spectra and optimized pharmacokinetic profiles. The 1,2,4-triazole ring exhibits tautomeric versatility, existing as 1H- or 4H-tautomers, with the 1H-form demonstrating greater thermodynamic stability. This inherent stability facilitates stronger coordination with fungal CYP450 heme iron, a critical mechanism underpinning antifungal efficacy [3] [8].
Table 1: Key Transitions in Azole Antifungal Development
Generation | Representative Agents | Core Heterocycle | Therapeutic Limitations |
---|---|---|---|
First (1980s) | Ketoconazole, Miconazole | Imidazole | Hepatotoxicity, adrenal suppression, narrow spectrum |
Second (1990s) | Fluconazole, Itraconazole | 1,2,4-Triazole | Variable bioavailability, emerging resistance |
Third (2000s) | Voriconazole, Posaconazole | Optimized 1,2,4-Triazole | Enhanced spectrum (including molds), improved pharmacokinetics |
The 1,2,4-triazole ring serves as an indispensable pharmacophoric element in contemporary antifungal design due to its dual functionality:
Structure-activity relationship (SAR) analyses demonstrate that antifungal potency correlates strongly with side-chain hydrophobicity and spatial orientation relative to the triazole core. For instance, lipophilic extensions like the 2,4-difluorophenyl group in posaconazole enhance membrane penetration and binding pocket occupancy [1] [3].
Posaconazole (chemical name: 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxy-3-pentanyl]-1,2,4-triazol-3-one; CAS# 171228-49-2) exemplifies the pinnacle of 1,2,4-triazole antifungal optimization. Its molecular structure incorporates two triazole rings: one serving as the primary pharmacophore for CYP51 binding (1,2,4-triazol-1-ylmethyl), and a secondary triazolone ring contributing to π-stacking interactions [4] [5] [6]. This dual-triazole architecture, coupled with a chiral tetrahydrofuran linker and piperazine-phenyl spacer, confers exceptional affinity for fungal CYP51 (Ki = 0.2 nM against C. albicans), substantially lower than earlier triazoles like fluconazole (Ki = 1.7 nM) [6].
Table 2: Structural and Bioactive Properties of Leading 1,2,4-Triazole Antifungals
Compound | Molecular Weight (g/mol) | Key Structural Features | Spectrum Enhancements | logP |
---|---|---|---|---|
Fluconazole | 306.3 | Single 1,2,4-triazole, bis-(2,4-difluorophenyl) | Candida species, cryptococcosis | 0.5 |
Voriconazole | 349.3 | 1,2,4-Triazole + fluoropyrimidine | Aspergillus, some Scedosporium | 1.8 |
Posaconazole | 700.8 | Dual triazole systems, tetrahydrofuran backbone, extended side chains | Zygomycetes, Fusarium, refractory Candida | 4.2 |
Isavuconazole | 437.4 | 1,2,4-Triazole + nitrile moiety | Similar to posaconazole with improved solubility | 2.9 |
Posaconazole’s exceptional breadth encompasses clinically critical pathogens like Zygomycetes (e.g., Rhizopus spp.), Fusarium spp., and fluconazole-resistant Candida strains. This expanded coverage arises from its prolonged retention in fungal membranes and sustained inhibition of ergosterol biosynthesis, attributable to the bulky lipophilic side chains that slow cellular efflux [4] [10]. Molecular hybridization strategies integrating carbazole, coumarin, or thiadiazole units with the triazole nucleus represent emerging approaches to combat resistance, as evidenced by experimental derivatives exhibiting MIC₈₀ values ≤0.0156 μg/mL against azole-resistant Aspergillus fumigatus [3] [7]. Nevertheless, the structural complexity of posaconazole underscores the 1,2,4-triazole scaffold’s adaptability in addressing evolving fungal threats.
Table 3: Antifungal Spectrum of Key 1,2,4-Triazole Agents
Pathogen | Fluconazole | Voriconazole | Posaconazole |
---|---|---|---|
Candida albicans (azole-susceptible) | +++ (MIC₈₀ 0.5–2 μg/mL) | +++ (MIC₈₀ 0.03–0.5 μg/mL) | +++ (MIC₈₀ 0.015–0.12 μg/mL) |
Candida glabrata (fluconazole-resistant) | – (Resistant) | + (Moderate activity) | ++ (MIC₈₀ 0.5–4 μg/mL) |
Aspergillus fumigatus | – (Inactive) | +++ (MIC₈₀ 0.25–1 μg/mL) | +++ (MIC₈₀ 0.06–0.25 μg/mL) |
Zygomycetes (e.g., Rhizopus) | – (Inactive) | ± (Variable) | +++ (MIC₈₀ 0.25–1 μg/mL) |
Fusarium solani | – (Inactive) | + (Limited activity) | ++ (MIC₈₀ 1–8 μg/mL) |
Key: +++ = High activity; ++ = Moderate activity; + = Limited activity; – = Not clinically effective
The structural evolution of 1,2,4-triazole antifungals illustrates a continuous medicinal chemistry endeavor to optimize target affinity, spectrum breadth, and pharmacokinetic stability. Posaconazole embodies this progression through its stereochemically complex architecture designed to overcome resistance mechanisms prevalent in invasive fungal pathogens. Future innovations will likely exploit advanced computational methods and hybrid molecular frameworks to further enhance the triazole pharmacophore's therapeutic potential [7] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1